molecular formula C9H5ClO3 B12437224 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride CAS No. 75724-95-7

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride

Katalognummer: B12437224
CAS-Nummer: 75724-95-7
Molekulargewicht: 196.58 g/mol
InChI-Schlüssel: XYKAJXOSGYGAMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride is an organic compound belonging to the benzofuran family Benzofurans are notable for their diverse biological activities and are widely used in pharmaceutical research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride typically involves the reaction of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to maintain optimal conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Amines: React with the acyl chloride to form amides under mild conditions.

    Alcohols: React with the acyl chloride to form esters, often in the presence of a base such as pyridine.

    Water: Hydrolyzes the acyl chloride to form the carboxylic acid.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the synthesis of various derivatives with potential biological activities. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride is unique due to its high reactivity as an acylating agent

Eigenschaften

CAS-Nummer

75724-95-7

Molekularformel

C9H5ClO3

Molekulargewicht

196.58 g/mol

IUPAC-Name

3-oxo-1H-2-benzofuran-1-carbonyl chloride

InChI

InChI=1S/C9H5ClO3/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H

InChI-Schlüssel

XYKAJXOSGYGAMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.